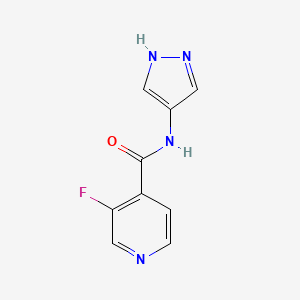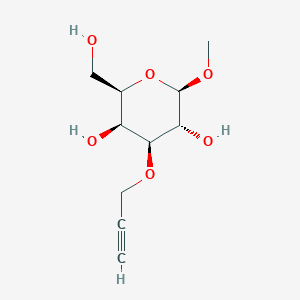
Fto-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fto-IN-4 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an enzyme that demethylates N6-methyladenosine (m6A) in RNA, playing a crucial role in the regulation of gene expression. The inhibition of FTO by this compound has significant implications in various biological processes and diseases, including obesity, cancer, and cardiovascular diseases .
Preparation Methods
The synthesis of Fto-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Chemical Vapor Deposition (CVD): This method is used for the deposition of thin films of fluorine-doped tin oxide (FTO) on substrates.
Spray Pyrolysis: A cost-effective technique for large-area deposition of FTO thin films.
Hydrothermal Method: Used for preparing nanomaterials on FTO conductive glass substrates.
Chemical Reactions Analysis
Fto-IN-4 undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, particularly in the presence of palladium nanoparticles supported on fluorine-doped tin oxide (FTO) as a catalyst.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Fto-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Biology: Plays a role in the regulation of gene expression by inhibiting the demethylation of m6A in RNA.
Medicine: Potential therapeutic applications in treating obesity, cancer, and cardiovascular diseases by targeting the FTO enzyme
Industry: Utilized in the production of transparent conducting oxides for optoelectronic applications.
Mechanism of Action
Fto-IN-4 exerts its effects by inhibiting the FTO enzyme, which is responsible for the demethylation of m6A in RNA. This inhibition leads to an increase in m6A levels, affecting various biological processes such as RNA stability, splicing, and translation . The molecular targets of this compound include the catalytic domain of the FTO enzyme, which is involved in the removal of methyl groups from RNA .
Comparison with Similar Compounds
Fto-IN-4 is unique in its high selectivity and potency as an FTO inhibitor. Similar compounds include:
Pentoxifylline: An inhibitor of FTO that exhibits L-ascorbic acid concentration-dependent inhibitory activity.
Rhein: The first FTO-directed inhibitor, which also inhibits the m6A demethylation activity of ALKBH5.
Indium-Doped Tin Oxide (ITO): Another transparent conducting oxide used in optoelectronic applications, similar to FTO.
This compound stands out due to its specific targeting of the FTO enzyme, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16Cl2N6O6 |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+ |
InChI Key |
KNGWJZXEDNHKQS-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)


![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)


![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)

![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)



